molecular formula C23H22N2O4 B2546896 methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946357-00-2

methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2546896
CAS No.: 946357-00-2
M. Wt: 390.439
InChI Key: FHZDNDJAIHITBO-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a 2,5-dimethylbenzyl group at the N1 position and an amido-benzoate ester moiety at the C3 position. Its structure combines aromatic, amide, and ester functionalities, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

methyl 2-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-10-11-16(2)17(13-15)14-25-12-6-8-19(22(25)27)21(26)24-20-9-5-4-7-18(20)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZDNDJAIHITBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with a pyridine-3-carboxylic acid derivative under acidic conditions, followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyridine Family

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 6, )
  • Structure : Features a benzyl group at N1 and a carboxylic acid at C3.
  • Key Differences : The target compound replaces the benzyl group with a 2,5-dimethylbenzyl substituent and substitutes the carboxylic acid with an amido-benzoate ester.
Methyl 1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 7, )
  • Structure : Contains a benzyl group at N1, a 2-hydroxybenzoyl group at C5, and a methyl ester at C3.
  • Key Differences : The target compound lacks the C5 hydroxybenzoyl group but introduces a 2,5-dimethylbenzyl substituent.

Compounds with N,O-Bidentate Directing Groups ()

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

  • Comparison : The target compound’s amido-benzoate group could serve as a directing moiety, but its steric bulk (due to the 2,5-dimethylbenzyl group) may hinder coordination with metal catalysts compared to simpler N,O-bidentate systems .

Anti-Tuberculosis Carboxamides ()

Imidazo[1,2-a]pyridine-3-carboxamides and pyrazolo[1,5-a]pyridine-3-carboxamides exhibit anti-tuberculosis activity correlated with lipophilicity.

  • Structural Divergence : Unlike these carboxamides, the target compound’s dihydropyridine core may confer distinct electronic properties, influencing target binding.

Heterocyclic Systems with Aromatic Substituents ()

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine shares a pyridine backbone but incorporates a benzodioxin group and dimethylaminomethylphenyl substituents.

  • Comparison : The target compound’s 2,5-dimethylbenzyl group provides steric hindrance and electron-donating effects, which may modulate reactivity differently than the benzodioxin system .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight clogP (Estimated) Functional Groups
Target Compound 1,2-Dihydropyridine 2,5-Dimethylbenzyl, amido-benzoate ~407.4 5.5–6.0 Ester, Amide, Aromatic
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (6) 1,2-Dihydropyridine Benzyl, Carboxylic Acid ~285.3 2.5–3.0 Carboxylic Acid, Aromatic
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate directing group ~207.3 1.0–1.5 Hydroxyl, Amide
ND-11543 (Anti-TB) Imidazo[1,2-a]pyridine Lipophilic aromatic substituents ~450.5 5.4 Carboxamide, Halogen

Methods for Assessing Similarity ()

Structural similarity is evaluated using computational tools (e.g., Tanimoto coefficient, pharmacophore mapping). Key considerations:

  • Substituent Effects : The 2,5-dimethylbenzyl group in the target compound introduces steric and electronic differences compared to simpler benzyl or alkyl substituents .
  • Biological Relevance : Similarity metrics must account for both scaffold conservation and functional group variations to predict activity accurately .

Biological Activity

Methyl 2-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for various biological activities. The presence of the amido group and the methyl benzoate moiety suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many dihydropyridine derivatives demonstrate significant antimicrobial properties.
  • Antioxidant Properties : The presence of specific functional groups can enhance the antioxidant capacity of these compounds.
  • Enzyme Inhibition : Compounds in this category have been studied for their ability to inhibit various enzymes, including those involved in metabolic pathways.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : The compound could inhibit enzymes related to oxidative stress or inflammation.
  • Cellular Uptake : Its structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Antimicrobial Activity

A study evaluating similar dihydropyridine derivatives found that they exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (MIC)Target Organism
Dihydropyridine A10 µg/mLE. coli
Dihydropyridine B5 µg/mLS. aureus

These findings suggest that this compound may possess similar properties.

Antioxidant Activity

In vitro assays demonstrated that related compounds showed varying degrees of antioxidant activity measured by DPPH radical scavenging assays:

CompoundIC50 (µM)
Compound X25
Compound Y30

The ability to scavenge free radicals indicates potential for therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition Studies

Research has highlighted the enzyme inhibition potential of dihydropyridine derivatives. For example:

  • Dihydroorotate Dehydrogenase (DHODH) : Certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibition.

This suggests that this compound could similarly inhibit DHODH or other relevant targets.

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